molecular formula C9H9F3S B13578276 2-[3-(Trifluoromethyl)phenyl]ethanethiol

2-[3-(Trifluoromethyl)phenyl]ethanethiol

Cat. No.: B13578276
M. Wt: 206.23 g/mol
InChI Key: VDMMETQVBNGXGW-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds using trifluoromethyl radicals generated from reagents such as CF₃SO₂Cl under photoredox catalysis . The reaction conditions often involve the use of visible light and photoredox catalysts like [Ru(bpy)₃]²⁺ or Ir(ppy)₃ .

Industrial Production Methods

Industrial production of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust and scalable catalysts, along with optimized reaction conditions, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Substituted aromatic compounds with modified functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-[3-(trifluoromethyl)phenyl]ethanamine: Contains an amine group instead of a thiol group.

    2-[3-(trifluoromethyl)phenyl]ethanoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9F3S

Molecular Weight

206.23 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2

InChI Key

VDMMETQVBNGXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCS

Origin of Product

United States

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